An In-depth Technical Guide to the Physical and Chemical Properties of N,N-diethylaniline
An In-depth Technical Guide to the Physical and Chemical Properties of N,N-diethylaniline
This guide provides a comprehensive overview of the core physical and chemical properties of N,N-diethylaniline (DEA), an organic compound of significant interest in industrial synthesis and academic research. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity and handling.
Introduction: The Molecular Profile of N,N-diethylaniline
N,N-diethylaniline is a tertiary amine featuring a phenyl group bonded to a nitrogen atom which is, in turn, substituted with two ethyl groups.[1] This structure imparts a unique combination of aromatic character and aliphatic substitution, defining its role as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other organic chemicals.[1][2][3] It is also employed as a catalyst in various organic reactions.[2]
The presence of the diethylamino group significantly influences the electronic properties of the benzene ring, making DEA a key substrate for electrophilic aromatic substitution reactions. Understanding its fundamental properties is crucial for its effective and safe utilization in laboratory and industrial settings.
Molecular Structure of N,N-diethylaniline
A 2D representation of the N,N-diethylaniline molecule.
Physical and Spectroscopic Properties
N,N-diethylaniline is typically a colorless to pale yellow oily liquid with a characteristic fish-like odor.[2][4][5] It is known to be corrosive and can cause irritation to the skin, eyes, and mucous membranes.[2][4]
Table 1: Key Physical Properties of N,N-diethylaniline
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [2][4] |
| Molecular Weight | 149.23 g/mol | [2][4] |
| Appearance | Colorless to yellow liquid | [2][4][5][6] |
| Odor | Fish-like, amine-like | [2][4] |
| Melting Point | -38 °C | [2][5][6] |
| Boiling Point | 217 °C | [2][5][6] |
| Density | 0.938 g/mL at 25 °C | [2][5] |
| Flash Point | 88 °C (closed cup) | [6] |
| Solubility in Water | Slightly soluble (1.40 g/L at 12°C) | [3][7] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | [2][3][7] |
| pKa (of conjugate acid) | 6.57 | [4] |
| Refractive Index (n20/D) | 1.542 | [5] |
Spectroscopic Data
The structural features of N,N-diethylaniline can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons on the benzene ring, as well as the methylene and methyl protons of the two ethyl groups.[8]
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for the different carbon environments within the molecule.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-N stretching vibrations.[9]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9]
Chemical Properties and Reactivity
The chemical behavior of N,N-diethylaniline is dominated by the lone pair of electrons on the nitrogen atom and the activating effect of the diethylamino group on the aromatic ring.
Basicity and Nucleophilicity
As a tertiary amine, N,N-diethylaniline is a weak base. The nitrogen's lone pair can accept a proton, and it reacts with acids in exothermic reactions to form salts.[5][10] The pKa of its conjugate acid is 6.57.[4] The electron-donating inductive effect of the two ethyl groups increases the electron density on the nitrogen, making it more basic than aniline. However, this is counteracted by the resonance effect, where the lone pair is delocalized into the benzene ring, and steric hindrance from the ethyl groups, making it less basic than aliphatic tertiary amines. The lone pair also makes it an effective nucleophile.
Electrophilic Aromatic Substitution
The -N(CH₂CH₃)₂ group is a powerful activating and ortho-, para- directing group for electrophilic aromatic substitution. This is due to the delocalization of the nitrogen's lone pair into the π-system of the benzene ring, which increases the electron density at the ortho and para positions.
Resonance Structures Illustrating Ortho-, Para- Direction
Resonance delocalization increases electron density at ortho and para positions.
Common electrophilic substitution reactions include:
-
Nitration: Under strongly acidic conditions (HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion, which is a meta-directing deactivating group.[11] This leads to the formation of the meta-nitro product.[11] To achieve para-nitration, the amino group must first be protected, for instance, by converting it to an amide.[11][12]
-
Halogenation: N,N-diethylaniline reacts readily with halogens. For example, bromination can occur in solvents like dichloromethane or acetic acid to yield the p-bromo derivative.[13][14] The high reactivity often makes it unnecessary to use a Lewis acid catalyst.
-
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), typically at the para position.
Oxidation
N,N-diethylaniline can be oxidized by various reagents. With oxidizing agents like m-CPBA, it can be converted to N,N-diethylaniline N-oxide.[15] This N-oxide intermediate is synthetically useful and can undergo further reactions.[15][16]
Key Experimental Protocol: Para-Bromination
This protocol outlines a standard laboratory procedure for the selective monobromination of N,N-diethylaniline at the para position. The high activation of the ring by the diethylamino group allows for direct bromination without a catalyst.
Workflow for Para-Bromination of N,N-diethylaniline
A step-by-step workflow for the synthesis of p-bromo-N,N-diethylaniline.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM).[13]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in DCM. Add this bromine solution dropwise to the stirred aniline solution, ensuring the temperature remains between 0-5 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Workup: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct and quench any unreacted bromine.[13] Continue adding until the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure p-bromo-N,N-diethylaniline.[13]
Safety and Handling
N,N-diethylaniline is a hazardous substance and must be handled with appropriate safety precautions.[2] It is toxic if swallowed, inhaled, or absorbed through the skin.[17] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][17]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and sources of ignition.[5][17] The material is combustible.[5][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
N,N-diethylaniline is a cornerstone intermediate in organic synthesis, valued for its nucleophilic character and the strong activating properties it confers upon the aromatic ring. Its physical properties dictate its handling and storage, while its chemical reactivity, particularly in electrophilic aromatic substitution, provides a pathway to a wide array of functionalized aromatic compounds. A thorough understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and responsible application in research and development.
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